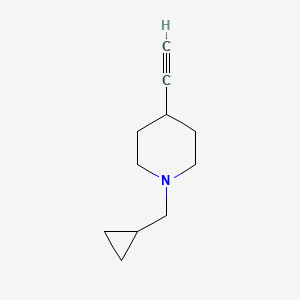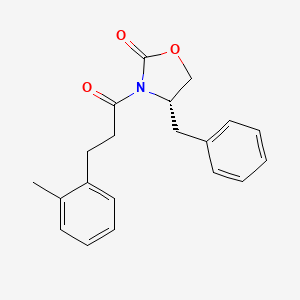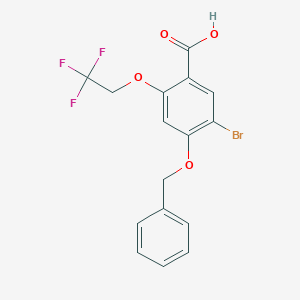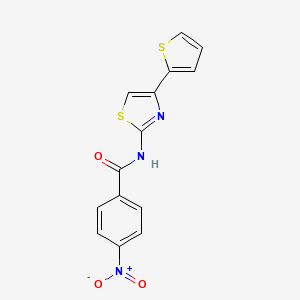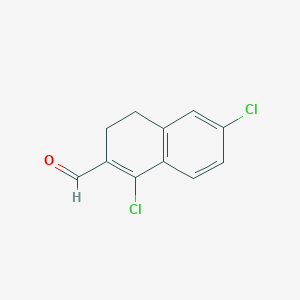
1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H8Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and an aldehyde group
准备方法
The synthesis of 1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde typically involves the chlorination of 3,4-dihydronaphthalene followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation can be achieved using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol derivative.
科学研究应用
1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism by which 1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological responses. The molecular pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
1,6-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: This compound has a similar structure but with only one chlorine atom. It shares some chemical properties but may have different reactivity and applications.
2,3-Dichloro-1,4-naphthoquinone: Another chlorinated naphthalene derivative, used in different applications such as seed disinfectants and organic catalysts.
属性
分子式 |
C11H8Cl2O |
|---|---|
分子量 |
227.08 g/mol |
IUPAC 名称 |
1,6-dichloro-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2O/c12-9-3-4-10-7(5-9)1-2-8(6-14)11(10)13/h3-6H,1-2H2 |
InChI 键 |
RTVWFELNMOQJMP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(C2=C1C=C(C=C2)Cl)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


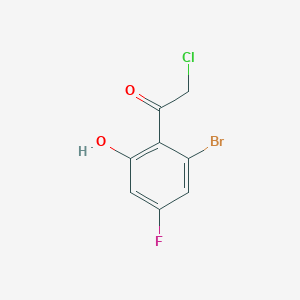
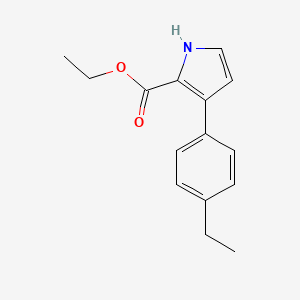
![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)
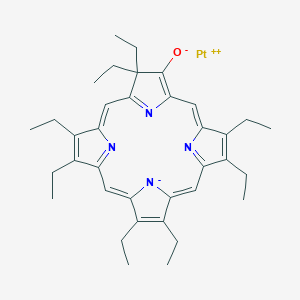
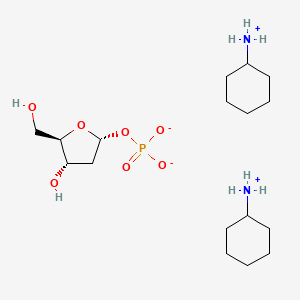
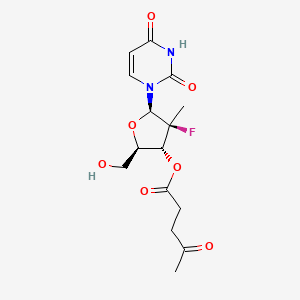
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
